molecular formula C12H16N6O2 B6533055 3-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1058432-49-7

3-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B6533055
CAS RN: 1058432-49-7
M. Wt: 276.29 g/mol
InChI Key: PLSSDGWRVWCTHP-UHFFFAOYSA-N
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Description

3-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C12H16N6O2 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is 276.13347377 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Pyrimidines have been investigated for their antimicrobial properties. Researchers have synthesized various pyrimidine derivatives and evaluated their effectiveness against bacterial and fungal strains. For instance, a series of 2,4,6-trisubstituted pyrimidines exhibited promising activity against microbial pathogens, including Bacillus subtilis, Escherichia coli, and Aspergillus niger . Further exploration of F5060-0011’s antimicrobial potential could contribute to novel therapeutic agents.

Protein Degradation (PROTACs)

F5060-0011 contains a functionalized cereblon ligand, which makes it amenable for developing Thalidomide-based PROTACs (PROteolysis TAgeting Chimeras). PROTACs are designed to selectively degrade specific proteins within cells. The presence of an amine group in F5060-0011 allows rapid conjugation with carboxyl linkers via peptide coupling reactions, making it a valuable building block for constructing protein degrader libraries .

Alkene Hydromethylation

A radical approach involving catalytic protodeboronation of alkyl boronic esters has been explored. When paired with a Matteson–CH₂–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation. Although not directly related to F5060-0011, this transformation highlights the versatility of pyrimidine-based compounds in synthetic chemistry .

Medicinal Chemistry

Piperidine-containing compounds, such as F5060-0011, play a crucial role in drug construction. Piperidine is a six-membered heterocycle with diverse pharmacological properties. Researchers have long utilized piperidine derivatives as synthetic intermediates for drug development .

properties

IUPAC Name

3-methyl-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-16-11-10(14-15-16)12(20)18(8-13-11)7-9(19)17-5-3-2-4-6-17/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSSDGWRVWCTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC(=O)N3CCCCC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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